molecular formula C10H22Cl2N2O4Pt B1681480 Satraplatin CAS No. 129580-63-8

Satraplatin

Cat. No. B1681480
M. Wt: 500.3 g/mol
InChI Key: CKNPWBAXEKSCRG-UHFFFAOYSA-J
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Description

Satraplatin is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy . As an investigational drug, it has not yet received U.S. Food and Drug Administration (FDA) approval and is not available in retail pharmacies .


Synthesis Analysis

Satraplatin has emerged as a novel oral platinum analogue with a better toxicity profile than cisplatin . It is more hydrophobic than cisplatin or oxaliplatin, which appears to demonstrate efficacy in cisplatin-resistant cell lines . Asplatin, a promising alternative to Pt(II) complexes, has been synthesized by fusing acetylsalicylic acid (aspirin) and cisplatin .


Molecular Structure Analysis

Satraplatin is the first orally administered platinum drug under active clinical investigation . Other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously .


Chemical Reactions Analysis

The reduction of satraplatin with ascorbic acid has been investigated . Three protonation forms of the ascorbic acid were considered . The formalism of side reactions was applied in the kinetic model, since a low activation barrier was found for AA 2–, whose concentration is negligible at neutral pH .


Physical And Chemical Properties Analysis

Satraplatin has the molecular formula C10H24Cl2N2O4Pt and a molecular weight of 502.3 g/mol . It is a solid substance that is soluble in DMF (10 mg/mL) when ultrasonic and pH is adjusted to 1 with HCl .

Scientific Research Applications

Mechanisms of Action and Cellular Targets

Satraplatin, like other platinum-based chemotherapeutic agents, primarily induces cancer cell apoptosis through its covalent binding to DNA. It interacts with DNA to form intrastrand cross-links, disrupting DNA synthesis and function. This mechanism is crucial for its efficacy against various cancers. However, research has shown that the cellular targets and effects of platinum drugs extend beyond DNA interactions. For instance, platinum compounds can modulate the immune system, affecting STAT signaling and inducing an immunogenic type of cancer cell death. These immunogenic effects include the exposure of calreticulin, release of ATP, and high-mobility group protein box-1 (HMGB-1), enhancing the effector immune response. This broad spectrum of action highlights the complexity of satraplatin's mechanisms and its potential utility in oncology beyond direct DNA damage (Hato et al., 2014).

Platinum-induced Ototoxicity and Neurotoxicity

The use of platinum chemotherapy agents, including satraplatin, is often limited by severe toxicities such as ototoxicity and neurotoxicity. Understanding the molecular and genetic basis of these toxicities is crucial for developing protective strategies and improving patient outcomes. For example, genes involved in drug transport, metabolism, and DNA repair have been identified as regulators of platinum toxicities, offering potential targets for otoprotection. Strategies to mitigate these toxicities are under exploration, focusing on antioxidants and other agents that can protect against hearing loss and neurological damage while preserving the anticancer efficacy of platinum drugs (Brock et al., 2012; McWhinney et al., 2009).

Platinum Drug Resistance

A significant challenge in the clinical use of satraplatin and other platinum compounds is the development of drug resistance. This resistance can occur through various mechanisms, including reduced drug accumulation in cancer cells, enhanced DNA repair capabilities, and alterations in apoptotic and immune response pathways. Studies have highlighted the importance of copper transporters, organic cation transporters, and multi-drug resistance proteins in modulating drug accumulation and resistance. Understanding these mechanisms is essential for developing strategies to overcome resistance and enhance the efficacy of platinum-based therapies (Choi & Kim, 2006).

Safety And Hazards

Satraplatin has a favorable toxicity profile . It appears to have clinical activity against a variety of malignancies such as breast, prostate, and lung cancer . Despite this, a FDA-approved indication has not yet been achieved .

Future Directions

The only Phase III trial with satraplatin was conducted in pretreated metastatic castrate-resistant prostate cancer (CRPC), revealing an improvement in progression-free survival but no overall survival benefit . Future development would have to include designing trials in docetaxel-refractory metastatic CRPC, or in other malignancies where cisplatin is of benefit .

properties

CAS RN

129580-63-8

Product Name

Satraplatin

Molecular Formula

C10H22Cl2N2O4Pt

Molecular Weight

500.3 g/mol

IUPAC Name

azane;cyclohexanamine;platinum(4+);diacetate;dichloride

InChI

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4

InChI Key

CKNPWBAXEKSCRG-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

is-acetatoamminedichlorocyclohexylamine platinum(IV)
JM 216
JM-216
JM216
satraplatin
trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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